molecular formula C10H17ClN2 B2509392 1-(4-(Aminomethyl)phenyl)-N,N-dimethylmethanamine hydrochloride CAS No. 242452-35-3

1-(4-(Aminomethyl)phenyl)-N,N-dimethylmethanamine hydrochloride

Cat. No. B2509392
CAS RN: 242452-35-3
M. Wt: 200.71
InChI Key: LFCMEOQPOFYDRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-(4-(Aminomethyl)phenyl)-N,N-dimethylmethanamine hydrochloride" is a derivative of benzylamine with potential applications in various fields, including medical imaging and polymer synthesis. Although the exact compound is not directly mentioned in the provided papers, related compounds with similar structures have been synthesized and evaluated for their binding affinity to biological targets or for their physical properties when incorporated into polymers.

Synthesis Analysis

In the first paper, a series of halogenated derivatives of N,N-dimethyl-2-(2'-amino-4'-hydroxymethylphenylthio)benzylamine were synthesized to explore their potential as PET serotonin transporter ligands . These compounds were synthesized by substituting the phenylthiophenyl core structure and were found to exhibit high binding affinity to the human brain serotonin transporter (SERT). The synthesis involved methylation of monomethyl precursors with radiochemical yields ranging from 11% to 28%.

The second paper describes the synthesis of a related compound, "1-(4-Aminophenyl)-2-diethylamino-1-propanone hydrochloride," which was synthesized from acetanilide through a series of reactions including Friedel-Crafts acylation, α-bromination, and amination . The structure of the synthesized compound was confirmed using various analytical techniques.

Molecular Structure Analysis

The molecular structure of compounds related to "this compound" has been characterized using techniques such as UV, IR, ^1HNMR, MS, and elemental analysis . These techniques help in confirming the structure of the synthesized compounds and in understanding the position of substituents on the aromatic ring, which is crucial for their biological activity and physical properties.

Chemical Reactions Analysis

The compounds discussed in the papers undergo various chemical reactions, including halogenation and methylation, which are critical for their intended applications . The reactivity of these compounds can be attributed to the presence of amino and methylene groups, which are also present in "this compound."

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds are influenced by their molecular structure. For instance, the fluorinated aromatic diamine monomer discussed in the third paper was used to synthesize a series of fluorine-containing polyimides with good solubility in polar organic solvents and excellent thermal stability . These properties are essential for their application in high-performance materials.

Scientific Research Applications

Neurokinin-1 Receptor Antagonist

  • The compound has been identified as a high affinity, orally active neurokinin-1 (h-NK1) receptor antagonist, effective in pre-clinical tests for emesis and depression (Harrison et al., 2001).

Crystal Structure Analysis

  • The crystal structures of certain phenolic Mannich bases related to this compound have been determined using X-ray diffraction, contributing to a deeper understanding of intra- and intermolecular hydrogen bonding (Słowikowska et al., 1994).

Monoamine Oxidase B Inactivators

  • 4-(Aminomethyl)-1-aryl-2-pyrrolidinones, a class including derivatives of this compound, have been synthesized and identified as new monoamine oxidase B inactivators, offering potential in neuroscience research (Ding & Silverman, 1992).

Cytotoxic and Anticancer Activities

  • A series of related compounds demonstrated marked cytotoxicity towards human tumor cell lines, indicating potential in cancer research and therapy (Dimmock et al., 1998).

Physostigmine-like Action

  • The compound has been investigated for physostigmine-like action, highlighting its potential use in neuropharmacology (Aeschlimann & Reinert, 1931).

Biological Activity

  • The compound has been part of studies focusing on its anti-inflammatory and antimicrobial activities, showcasing its diverse applicative potential in medical science (Ahmed, 2017).

properties

IUPAC Name

[4-[(dimethylamino)methyl]phenyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2.ClH/c1-12(2)8-10-5-3-9(7-11)4-6-10;/h3-6H,7-8,11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFCMEOQPOFYDRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=C(C=C1)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.